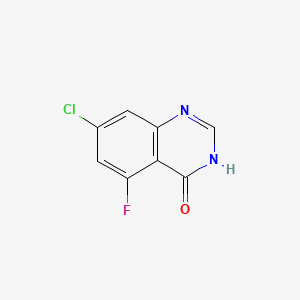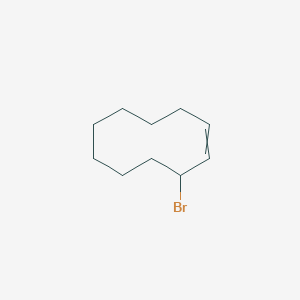
3-Bromocyclodecene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromocyclodecene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclodecene, characterized by the presence of a bromine atom attached to the third carbon of the cyclodecene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromocyclodecene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form cyclodecene derivatives.
Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.
Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.
Major Products Formed
Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.
Elimination: Products include cyclodecene and its isomers.
Addition: Products include dibromocyclodecene and other halogenated derivatives.
Applications De Recherche Scientifique
3-Bromocyclodecene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving the modification of biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromocyclohexene: Another brominated cyclic compound with similar reactivity.
Cyclodecene: The parent compound without the bromine atom.
3-Chlorocyclodecene: A chlorinated analogue with different reactivity due to the presence of chlorine instead of bromine.
Uniqueness
3-Bromocyclodecene is unique due to the presence of the bromine atom, which imparts distinct reactivity patterns compared to its non-brominated or chlorinated analogues. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
56325-56-5 |
|---|---|
Formule moléculaire |
C10H17Br |
Poids moléculaire |
217.15 g/mol |
Nom IUPAC |
3-bromocyclodecene |
InChI |
InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2 |
Clé InChI |
FDNGUEYNQDEJBD-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC=CC(CCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


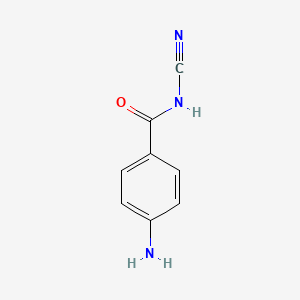

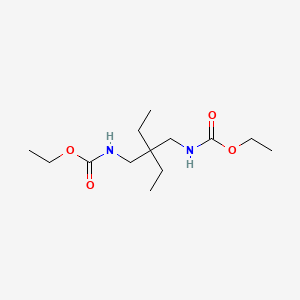
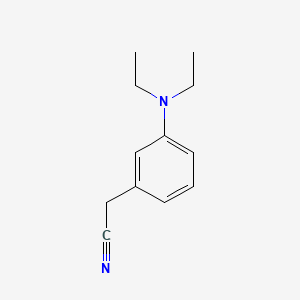

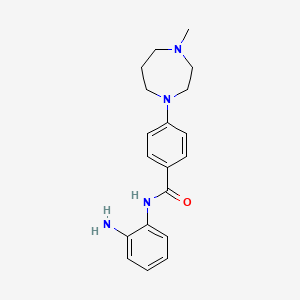
![2-[(Oxiran-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B13943476.png)
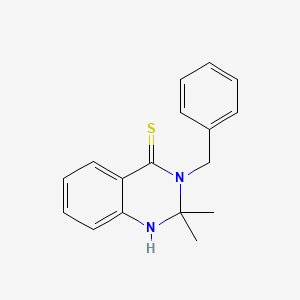
![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
![1-(4-Nitrophenyl)-N,N-bis[(4-nitrophenyl)methyl]methanamine](/img/structure/B13943512.png)

